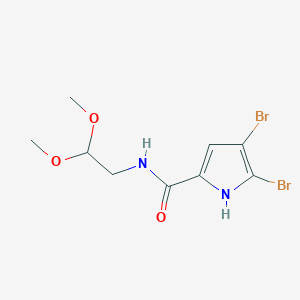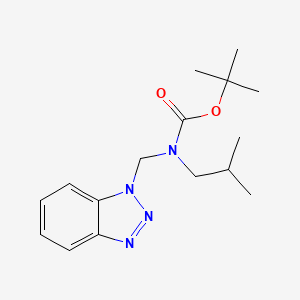![molecular formula C23H22FN5O4 B2717478 N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-77-2](/img/structure/B2717478.png)
N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including the condensation of 3,4-dimethoxyphenethylamine with a pyrazolo[3,4-d]pyrimidine derivative. The fluorophenyl group is then introduced via a suitable coupling reaction. Detailed synthetic pathways and optimization strategies have been explored in the literature .
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and conjugation. These transformations impact its stability, bioavailability, and metabolism. Researchers have investigated its reactivity under different conditions, shedding light on potential degradation pathways .
Scientific Research Applications
Translocator Protein (TSPO) Ligands
A study by Damont et al. (2015) synthesized and biologically evaluated a series of pyrazolo[1,5-a]pyrimidines, related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, for their potential to bind the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These derivatives displayed high affinity for TSPO and were evaluated as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Radioligand Imaging
Dollé et al. (2008) reported on DPA-714, a compound within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series, as a selective ligand for TSPO. It was designed with a fluorine atom to allow labelling with fluorine-18 and in vivo imaging using positron emission tomography (PET). The study described the synthesis and radiosynthesis of [18F]DPA-714 for potential use in imaging applications (Dollé et al., 2008).
Peripheral Benzodiazepine Receptor Study
Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted acetamides, including pyrazolo[1,5-a]pyrimidines, to study peripheral benzodiazepine receptors (PBRs). The radiolabeled compounds paralleled the known localization of PBRs and showed potential for imaging PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Alzheimer's Disease Imaging
Golla et al. (2015) conducted a study using [18F] DPA-714, a fluorine-18 labelled compound similar to N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. They developed a plasma input tracer kinetic model for quantifying [18F]DPA-714 binding in healthy subjects and Alzheimer's disease patients. This study provided insights into the potential use of [18F]DPA-714 for Alzheimer's disease imaging (Golla et al., 2015).
Anti-inflammatory Activity
Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. These compounds showed significant anti-inflammatory activity, demonstrating potential therapeutic applications (Sunder et al., 2013).
Anticancer Activity
Al-Sanea et al. (2020) explored the anticancer activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. One compound showed appreciable cancer cell growth inhibition against various cancer cell lines, suggesting its potential as an anticancer agent (Al-Sanea et al., 2020).
Isoxazoline and Isoxazole Derivatives
Rahmouni et al. (2014) synthesized novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These derivatives were characterized for potential applications in various biological activities (Rahmouni et al., 2014).
Antipsychotic Agents
Wise et al. (1987) investigated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents. They found that these compounds reduced spontaneous locomotion in mice without interacting with dopamine receptors, indicating their potential as antipsychotic agents (Wise et al., 1987).
A2A Adenosine Receptor Probes
Kumar et al. (2011) synthesized pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives as antagonists for the human A2A adenosine receptor (AR). These compounds, including functionalized congeners, served as pharmacological probes for studying the A2A AR (Kumar et al., 2011).
Antimicrobial Activity
Bondock et al. (2008) utilized 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide for the synthesis of new heterocycles incorporating antipyrine moiety. These compounds were evaluated for their antimicrobial activity, showcasing their potential in antimicrobial applications (Bondock et al., 2008).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) prepared pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting their use in agricultural and medical fields (Deohate & Palaspagar, 2020).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O4/c1-32-19-8-3-15(11-20(19)33-2)9-10-25-21(30)13-28-14-26-22-18(23(28)31)12-27-29(22)17-6-4-16(24)5-7-17/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWWBGZDMCEURG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B2717399.png)


![1-{[2-(Diethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2717402.png)
![8-(4-methoxyphenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2717403.png)
![2-[(cyanomethoxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2717405.png)
![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/no-structure.png)
![(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2717409.png)


![2-[(2-Methylpropan-2-yl)oxymethyl]piperidine;hydrochloride](/img/structure/B2717417.png)
